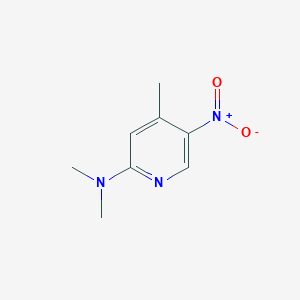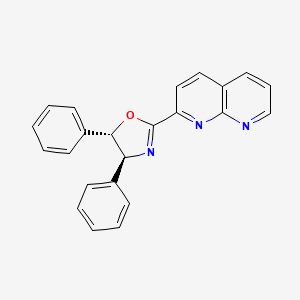
2,5-Bis(heptyloxy)terephthalaldehyde
Descripción general
Descripción
2,5-Bis(heptyloxy)terephthalaldehyde is a useful research compound. Its molecular formula is C22H34O4 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Luminescent Diodes : The compound is used in the synthesis of photoluminescent oligomers through crossed aldol condensation with acetone. These oligomers exhibit promising properties for applications in organic luminescent diodes (González et al., 2007).
Antioxidant Activities : Novel thio/carbohydrazones and bis-isatin derivatives derived from terephthalaldehyde, including compound 2, have demonstrated significant antioxidant activities, suggesting potential in pharmacology and biochemistry (Muğlu et al., 2020).
Liquid Crystals : New compounds synthesized from 2,5-Bis(heptyloxy)terephthalaldehyde have shown promising properties for enantiotropically nematic liquid crystals, with certain derivatives forming smectic A phases, indicating potential for advanced material science applications (Huh et al., 1999).
Chiral Sanidic Polyesters : Polymers synthesized from derivatives of this compound exhibit unique properties, making them suitable for specialized material applications, particularly in the creation of layered structures (Kricheldorf & Wulff, 1998).
Catalysis and Polymerization : The compound is used in the ultrasound-promoted, catalyst-free synthesis of specific benzoxazinone derivatives, indicating its utility in facilitating certain organic reactions (Azarifar & Sheikh, 2012).
Oil Industry Applications : Derivatives of terephthalaldehyde have been used to create amphiphilic gemini ionic liquids for demulsifying Arabian heavy crude oil, showcasing its potential in petroleum and environmental science (Abdullah & Al‐Lohedan, 2020).
Material Science : The compound contributes to the synthesis of new flexible bis-(pyridyl) complexes with potential applications across various fields due to their molecular properties (Zhu et al., 2007).
Propiedades
IUPAC Name |
2,5-diheptoxyterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-11-13-25-21-15-20(18-24)22(16-19(21)17-23)26-14-12-10-8-6-4-2/h15-18H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYHPQABVPFLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene](/img/structure/B8196602.png)
![10-(4-Chlorophenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B8196607.png)






methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8196661.png)


